REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][N:5]([C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)C(=O)C.CN(C)CCN(C1C=CC(Cl)=CN=1)C(=O)C>>[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][NH:5][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1
|
Name
|
N-(2-dimethylaminoethyl)-N-(3-pyridyl)acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCN(C(C)=O)C=1C=NC=CC1)C
|
Name
|
N-(2-dimethylaminoethyl)-N-(5-chloro-2-pyridyl)acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCN(C(C)=O)C1=NC=C(C=C1)Cl)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCNC=1C=NC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |